3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-2-oxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-8-azaspiro[4.5]decane, 3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]- is a spiro compound characterized by its unique bicyclic structure. Spiro compounds are known for their 3D structural properties and inherent rigidity, making them valuable in the synthesis of biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azaspiro[4.5]decane, 3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]- typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[4.5]decane, 3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions are common, where reagents like sodium azide or potassium cyanide can be employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Oxa-8-azaspiro[4.5]decane, 3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]- has several scientific research applications:
Chemistry: Used as a scaffold in the synthesis of various biologically active compounds.
Medicine: Explored as a potential therapeutic agent for diseases related to metabolism and inflammation.
Industry: Utilized in the development of new materials with specific structural properties.
Mechanism of Action
The mechanism of action of 2-Oxa-8-azaspiro[4.5]decane, 3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]- involves its interaction with specific molecular targets and pathways. For example, as an FGFR4 inhibitor, it binds to the FGFR4 enzyme, blocking its activity and thereby inhibiting the growth of cancer cells . Additionally, it may act on other enzymes involved in metabolic and inflammatory pathways, modulating their activity to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
What sets 2-Oxa-8-azaspiro[4.5]decane, 3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]- apart from similar compounds is its unique combination of structural rigidity and biological activity. The presence of the thiadiazole moiety enhances its potential as an enzyme inhibitor, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C12H19N3OS2 |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H19N3OS2/c1-9-14-15-11(18-9)17-7-10-6-12(8-16-10)2-4-13-5-3-12/h10,13H,2-8H2,1H3 |
InChI Key |
IHXYPODPZIFCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2CC3(CCNCC3)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.